molecular formula C23H23O6P B14264986 Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate CAS No. 161179-36-8

Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate

Cat. No.: B14264986
CAS No.: 161179-36-8
M. Wt: 426.4 g/mol
InChI Key: PZJPMPAVOWAAIO-UHFFFAOYSA-N
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Description

Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumery and flavoring . This particular compound features a benzyl group attached to a butanoate ester, with a diphenoxyphosphoryl group providing additional functional complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate typically involves the esterification of butanoic acid with benzyl alcohol in the presence of a catalyst. The reaction can be facilitated by using acid chlorides or anhydrides as intermediates . Common catalysts include sulfuric acid or p-toluenesulfonic acid, which help in the removal of water to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Hydrolysis: Butanoic acid and benzyl alcohol.

    Reduction: Benzyl alcohol and butanol.

    Oxidation: Benzyl carboxylic acid and butanoic acid.

Mechanism of Action

The mechanism of action of Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenoxyphosphoryl group can interact with active sites of enzymes, potentially inhibiting or modifying their activity . The ester bond can be hydrolyzed in biological systems, releasing active metabolites that exert various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate is unique due to its diphenoxyphosphoryl group, which provides additional functional properties and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

161179-36-8

Molecular Formula

C23H23O6P

Molecular Weight

426.4 g/mol

IUPAC Name

benzyl 3-diphenoxyphosphoryloxybutanoate

InChI

InChI=1S/C23H23O6P/c1-19(17-23(24)26-18-20-11-5-2-6-12-20)27-30(25,28-21-13-7-3-8-14-21)29-22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3

InChI Key

PZJPMPAVOWAAIO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OCC1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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